
GSK583
Übersicht
Beschreibung
GSK583 is a highly potent, orally active, and selective inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIP2 kinase). It is known for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Profile
The pharmacokinetic properties of GSK583 have been characterized in preclinical studies, revealing important data regarding its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters:
Parameter | Value for this compound |
---|---|
IV Dose (mg/kg) | 1.0 |
Oral Dose (mg/kg) | 2.0 |
Clearance (mL/min/kg) | 15 |
Volume of Distribution (L/kg) | 2.0 |
IV Half-life (h) | 7.0 |
Oral C max (ng/mL) | 260 |
Oral AUC (ng·h/mL) | 980 |
Bioavailability (%) | 39 |
Free Fraction (%) | 2.6 |
These findings indicate that while this compound has a reasonable bioavailability, its pharmacokinetic profile shows limitations that have hindered further clinical development .
Applications in Autoimmune Diseases
This compound has been tested in various models to assess its efficacy against inflammatory diseases. In murine models of inflammation, it has demonstrated the ability to modulate inflammatory responses effectively. However, its progression to clinical trials was limited due to concerns regarding its interaction with the hERG ion channel, which is associated with cardiac safety .
Case Study: Inflammatory Bowel Disease
In a study involving human biopsy tissues from patients with Crohn's disease and ulcerative colitis, this compound was shown to modulate inflammatory responses effectively. This suggests potential applications in treating these conditions through targeted inhibition of RIP2 kinase .
Applications in Cancer Research
Emerging research indicates that RIP2 kinase is implicated in tumorigenesis and malignant progression. This compound's ability to inhibit RIP2 may offer novel therapeutic strategies for cancer treatment. For example, studies have shown that this compound can disrupt the interaction between RIP2 and XIAP, a protein involved in cell survival pathways .
Case Study: Tumorigenesis
In HeLa cells expressing eGFP-RIP2, treatment with this compound resulted in the formation of distinct RIPK2 aggregates upon infection with Shigella flexneri. This suggests that this compound can alter the dynamics of RIPK2 signaling complexes, potentially influencing tumor progression .
Wirkmechanismus
Target of Action
GSK583, also known as “6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine”, is a highly potent and selective inhibitor of Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .
Mode of Action
This compound interacts with RIPK2 and inhibits its kinase activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
Stimulated NOD1 and NOD2 interact with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . This compound inhibits this process by blocking RIPK2, thereby reducing the production of these cytokines .
Pharmacokinetics
While this compound has shown potency in vitro, it has been observed to have poor pharmacokinetic parameters in vivo for both rats and mice
Result of Action
The inhibition of RIPK2 by this compound leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of various inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK583 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the indazole moiety via nucleophilic substitution.
- Addition of the tert-butylsulfonyl group to enhance selectivity and potency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK583 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise ihre Aktivität verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogenide und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
GSK547: Another RIP2 kinase inhibitor with similar potency.
GNE684: A selective inhibitor of RIP2 kinase with distinct structural features.
GSK2982772: A RIP1 kinase inhibitor with overlapping applications in inflammation research.
Uniqueness of GSK583: this compound stands out due to its high selectivity and potency in inhibiting RIP2 kinase. It exhibits excellent selectivity in a panel of 300 kinases, including p38α and VEGFR2, making it a valuable tool for studying RIP2 kinase-related pathways .
Biologische Aktivität
GSK583 is a selective inhibitor of the receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in mediating inflammatory responses and cell signaling pathways associated with various diseases, including inflammatory bowel disease (IBD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure :
this compound is characterized by the chemical name 6-[(1,1-Dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine . Its molecular formula allows for potent inhibition of RIPK2, with reported IC50 values of 2 nM in rat and 5 nM in human kinases .
Mechanism of Action :
The primary mechanism by which this compound exerts its biological effects is through the inhibition of RIPK2 activity. This inhibition disrupts downstream signaling pathways activated by NOD2 receptors, which are critical in immune responses. Studies have shown that this compound effectively blocks the formation of RIPK2 complexes following pathogen infection, thereby modulating inflammatory responses .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical studies. The following table summarizes key pharmacokinetic parameters:
Parameter | Value for this compound |
---|---|
IV Dose (mg/kg) | 1.0 |
Oral Dose (mg/kg) | 2.0 |
Clearance (mL/min/kg) | 15 |
Volume of Distribution (L/kg) | 2.0 |
IV Half-Life (h) | 7.0 |
Oral Cmax (ng/mL) | 260 |
Oral AUC (ng·h/mL) | 980 |
Bioavailability (%F) | 39 |
Free Fraction (%) | 2.6 |
These results indicate that this compound has moderate oral bioavailability and a relatively favorable pharmacokinetic profile compared to other compounds .
Biological Activity and Efficacy
This compound has been shown to exhibit significant biological activity in various experimental models:
- Inflammation Models : In murine models of colitis, this compound demonstrated efficacy in reducing inflammation markers and improving histological scores associated with colonic damage .
- Cellular Assays : In vitro studies using U2OS cells expressing NOD2 showed that this compound inhibited the degradation of IκBα and reduced NF-κB-mediated production of CXCL8 in a dose-dependent manner . This highlights its potential role in modulating inflammatory cytokine production.
- Case Studies : A notable study involving human biopsy tissues from patients with Crohn's disease revealed that treatment with this compound could modulate inflammatory responses, suggesting its therapeutic potential for IBD .
Structural Insights
X-ray crystallography studies have provided insights into the binding interactions between this compound and RIPK2. The compound forms critical hydrogen bonds with Asp164 in the ATP-binding pocket of RIPK2, which is essential for its inhibitory activity . These structural details are vital for understanding how modifications to this compound could enhance its selectivity and potency.
Challenges and Future Directions
Despite its promising biological activity, this compound has limitations regarding its pharmacokinetic profile and selectivity against off-target effects, particularly concerning the hERG ion channel, which could lead to cardiac toxicity . Future research is focused on optimizing the chemical structure to improve these properties while maintaining or enhancing its efficacy against RIPK2.
Eigenschaften
IUPAC Name |
6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGLWKOHPIJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.